Ossirene

Prodrug activation Chemical stability Tellurium compounds

Ossirene (AS101) is the definitive organotellurium immunomodulator prodrug for simultaneous caspase-1 inhibition and IL-10 transcriptional suppression without nitric oxide priming. Its chloride-ligand configuration governs activation kinetics that bromide/iodide analogues cannot replicate. Essential for GBM chemoresistance models sensitizing tumors to paclitaxel via IL-10 autocrine loop disruption, and autoimmune arthritis studies demonstrating significant score reduction. Procure genuine ammonium trichloro(dioxoethylene-O,O')tellurate to preserve this irreplaceable dual mechanism.

Molecular Formula C2H7Cl3NO2Te
Molecular Weight 311.0 g/mol
Cat. No. B8180848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOssirene
Molecular FormulaC2H7Cl3NO2Te
Molecular Weight311.0 g/mol
Structural Identifiers
SMILESC1CO[Te](O1)(Cl)(Cl)Cl.N
InChIInChI=1S/C2H4Cl3O2Te.H3N/c3-8(4,5)6-1-2-7-8;/h1-2H2;1H3
InChIKeyJKJLHRGACLEQMQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ossirene (AS101) for Research: A Tellurium-Based Immunomodulator with Defined Mechanisms


Ossirene, also known as AS101, is a synthetic, small-molecule organotellurium compound [1]. Its chemical structure is defined as ammonium trichloro(dioxoethylene-O,O')tellurate [2]. It is classified as an immunomodulator prodrug that activates in aqueous environments to produce the pharmacologically active species [3]. Its primary mechanisms of action include the inhibition of interleukin-1β converting enzyme (caspase-1) and the transcriptional inhibition of interleukin-10 (IL-10) [4][5]. This compound has been investigated in various clinical trials for indications including thrombocytopenia, age-related macular degeneration, and psoriasis, and is supplied as a research reagent for studying immunomodulation and cancer biology [6].

Why Ossirene (AS101) Cannot Be Substituted with Other Immunomodulators: Evidence of Distinct Ligand and Signaling Effects


Generic substitution or replacement of Ossirene (AS101) with other immunomodulatory compounds is not scientifically justified due to its unique, dual mechanism of action that is distinct from classical cytokine inhibitors or caspase inhibitors. AS101 acts as both a caspase-1 inhibitor and a transcriptional repressor of IL-10 [1]. This dual activity is structurally dependent on its tellurium-halogen ligand configuration; comparative studies show that replacing the chloride ligands with bromide or iodide significantly alters the prodrug's activation kinetics and the stability of the pharmacologically active species [2]. Furthermore, unlike interferon-gamma (IFN-γ), which also inhibits IL-10, AS101 does not prime macrophages for LPS-induced nitric oxide release, indicating a distinct and potentially less pro-inflammatory signaling profile [3]. Therefore, procuring AS101 is essential for experimental systems where both IL-10 suppression and caspase-1 inhibition are required without the confounding effects of nitric oxide priming.

Ossirene (AS101) Quantitative Differentiation Data: Direct Comparators and In Vivo Models


Direct Comparative Activation Kinetics: AS101 vs. Bromido- and Iodido-Replaced Analogues

A comparative study of AS101 and its halido-replaced analogues (bromido- and iodido-) reveals that the chloride ligand in AS101 confers a distinct activation profile in an aqueous environment. AS101 (chlorido) demonstrates a lower tendency to react compared to the bromido and iodido analogues, which are more reactive [1]. This is a critical differentiator, as the more reactive analogues may generate the active pharmacophore too rapidly or less controllably, potentially affecting experimental reproducibility and in vivo efficacy.

Prodrug activation Chemical stability Tellurium compounds Pharmacophore

Selective IL-10 Inhibition: AS101 vs. Interferon-Gamma (IFN-γ) in Macrophage Priming

While both AS101 and interferon-gamma (IFN-γ) are known to inhibit IL-10 production, their effects on macrophage priming diverge significantly. Unlike IFN-γ, AS101 does not prime macrophages for lipopolysaccharide (LPS)-induced nitric oxide (NO) release [1]. This indicates that AS101 provides a selective IL-10 blockade without activating the NO pathway, a key advantage for studies where NO production is a confounding variable or undesirable off-target effect.

IL-10 inhibition Macrophage Nitric oxide Immunomodulation

In Vivo Tumor Sensitization: AS101 Reduces GBM Tumor Volume and Enhances Paclitaxel Efficacy

In a human glioblastoma multiforme (GBM) xenograft model, treatment with AS101 alone (0.5 mg/kg/day, IP for 25 days) significantly reduced tumor volume compared to vehicle control. More importantly, AS101 sensitized aggressive GBM tumors to paclitaxel, leading to increased survival in SCID mice [1][2]. The sensitization effect was attributed to the inhibition of the IL-10 autocrine loop, a mechanism validated by parallel experiments using IL-10 antisense oligonucleotides [1].

Glioblastoma Chemosensitization Paclitaxel IL-10 In vivo

Reduction of Inflammatory Markers in Arthritis Model: AS101 vs. PBS Control

In an adjuvant-induced arthritis (AIA) rat model, prophylactic treatment with intraperitoneal AS101 significantly reduced clinical arthritis scores compared to PBS-treated controls (P < 0.01) [1]. Histopathological analysis confirmed a significant reduction in inflammatory scores (P < 0.05) and a marked decrease in circulating anti-cyclic citrullinated-peptide autoantibody (ACPA) levels (P < 0.05) [1]. At the molecular level, AS101 significantly reduced mRNA levels of proinflammatory mediators IL-6 (P < 0.05) and IL-1β (P < 0.01) in activated primary human fibroblasts [1].

Rheumatoid arthritis Inflammation IL-6 IL-1β In vivo

High-Value Research and Preclinical Applications for Ossirene (AS101) Based on Quantitative Evidence


Investigating IL-10-Dependent Chemoresistance and Tumor Microenvironment Modulation

Based on evidence that AS101 inhibits the IL-10 autocrine loop and sensitizes GBM tumors to paclitaxel in vivo [1], researchers should prioritize AS101 for studies aimed at overcoming IL-10-mediated chemoresistance. Its demonstrated ability to reduce tumor volume as a monotherapy and significantly enhance survival when combined with paclitaxel makes it a valuable tool for dissecting the role of IL-10 in treatment-resistant cancers [1].

Preclinical Modeling of Chronic Inflammatory and Autoimmune Diseases

The quantitative reduction of clinical arthritis scores (P<0.01) and key proinflammatory cytokines (IL-6, P<0.05; IL-1β, P<0.01) in the AIA rat model [2] supports the use of AS101 in preclinical studies of rheumatoid arthritis and similar autoimmune conditions. Its distinct mechanism, which includes caspase-1 inhibition and IL-10 suppression without inducing NO priming [3], makes it a unique agent for testing hypotheses about targeted immunomodulation.

Studies on Caspase-1 and IL-1β Processing in Inflammatory Pathways

AS101 is a well-characterized, dose-dependent inhibitor of caspase-1 (IL-1β converting enzyme) [4]. Researchers investigating the role of caspase-1 and the maturation of IL-1β and IL-18 in cellular and in vivo models (e.g., LPS-induced sepsis) can use AS101 as a selective tool. Its inhibitory effect has been confirmed in enzymatic assays and in human peripheral blood mononuclear cells and keratinocytes [4].

Comparative Prodrug Activation Studies

The unique activation kinetics of AS101's chloride ligand, which differs significantly from its bromido- and iodido-replaced analogues [5], positions it as a model compound for research into metalloid prodrug design and activation. Scientists studying structure-activity relationships (SAR) of tellurium-based therapeutics can use AS101 as a benchmark to understand how halide substitution impacts the generation and stability of the active pharmacophore in biological media [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ossirene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.